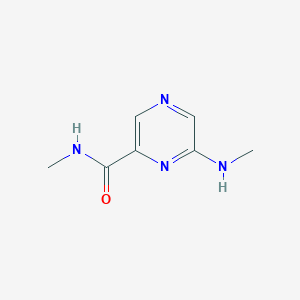

N-methyl-6-(methylamino)pyrazine-2-carboxamide

Description

N-methyl-6-(methylamino)pyrazine-2-carboxamide (PubChem CID: 103691594) is a pyrazine derivative characterized by its carboxamide and methylamino substituents. Its molecular formula is C₇H₁₀N₄O, with a SMILES notation of CNC1=NC(=CN=C1)C(=O)NC and an InChIKey of ZXYFQICCDNFVRH-UHFFFAOYSA-N . Predicted physicochemical properties include a collision cross-section (CCS) of 134.2 Ų for the [M+H]+ adduct, suggesting moderate polarity .

Properties

IUPAC Name |

N-methyl-6-(methylamino)pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O/c1-8-6-4-10-3-5(11-6)7(12)9-2/h3-4H,1-2H3,(H,8,11)(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYFQICCDNFVRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=CN=C1)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54409-12-0 | |

| Record name | N-methyl-6-(methylamino)pyrazine-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-6-(methylamino)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with methylamine under controlled conditions. The process may include steps such as:

Activation of the Carboxylic Acid: The carboxylic acid group is activated using reagents like thionyl chloride or carbodiimides to form an intermediate acyl chloride or an ester.

Amination: The activated intermediate is then reacted with methylamine to form the desired amide product.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-methyl-6-(methylamino)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, alkylating agents, nucleophiles, and appropriate solvents and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction may produce reduced amine derivatives.

Scientific Research Applications

N-methyl-6-(methylamino)pyrazine-2-carboxamide is part of a broader class of pyrazine derivatives that have been investigated for their biological properties. These compounds have shown promise in several therapeutic areas, including:

- Neuropathic Pain Management : Recent studies have demonstrated that derivatives of this compound can act as agonists for the A3 adenosine receptor, which is implicated in pain modulation. In vivo studies indicated that these compounds effectively reduced neuropathic pain in mouse models, suggesting their potential as analgesics .

- Antimicrobial Activity : Research has indicated that pyrazine derivatives exhibit antimicrobial properties. For instance, this compound has been evaluated for its efficacy against various bacterial strains, showing significant inhibitory effects .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies of this compound and its analogs have provided insights into how modifications to the chemical structure influence biological activity. Key findings include:

- Substituent Effects : The presence of the methyl group at the N6 position has been shown to maintain binding affinity to the A3 adenosine receptor while reducing the molecular weight below 500 Da, aligning with Lipinski's rule of five for drug-like properties .

- Lipophilicity and Potency : Variations in lipophilicity among different derivatives correlate with their potency in inhibiting specific biological targets. Compounds with longer alkyl chains generally exhibited higher activity against photosynthetic electron transport processes, indicating a potential pathway for herbicidal applications .

Case Studies and Experimental Findings

Several studies have documented the experimental findings related to this compound:

Case Study 1: Neuropathic Pain Reduction

A study exploring the pharmacological effects of various A3 adenosine receptor agonists highlighted the efficacy of this compound derivatives in reversing neuropathic pain induced by chronic constriction injury in mice. The results demonstrated a dose-dependent response, suggesting a promising avenue for developing new analgesics .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrazine derivatives, including this compound, were screened for antimicrobial activity against common pathogens. The results indicated that these compounds possess significant antibacterial properties, warranting further exploration for potential therapeutic applications in treating infections .

Conclusion and Future Directions

This compound demonstrates significant potential across various applications in medicinal chemistry, particularly in pain management and antimicrobial therapy. Ongoing research into its structure-activity relationships will likely yield more effective derivatives with enhanced pharmacological profiles.

Future studies should focus on:

- In Vivo Efficacy : Further testing in animal models to assess long-term efficacy and safety.

- Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their effects on biological systems.

- Formulation Development : Exploring different delivery methods to optimize bioavailability and therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-methyl-6-(methylamino)pyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Pyrazinecarboxamide Derivatives

Structural and Physicochemical Comparisons

The following table summarizes key structural and physical properties of N-methyl-6-(methylamino)pyrazine-2-carboxamide and related compounds:

| Compound Name | Molecular Formula | Substituents | Melting Point (°C) | Predicted CCS [M+H]+ (Ų) |

|---|---|---|---|---|

| This compound | C₇H₁₀N₄O | 2-carboxamide, 6-methylamino, N-methyl | Not reported | 134.2 |

| 3-(Methylamino)pyrazine-2-carboxamide | C₆H₈N₄O | 3-methylamino, 2-carboxamide | 198–201 | Not available |

| 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide | C₁₈H₂₁ClN₃O₂ | 5-tert-butyl, 6-chloro, 4-methoxybenzyl | Not reported | Not available |

| 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide | C₉H₁₄ClN₇O | 3,5-diamino, 6-chloro, 2-(methylamino)ethyl | Not reported | Not available |

Key Observations :

- Substituent Position: The target compound’s 6-methylamino group distinguishes it from 3-(methylamino)pyrazine-2-carboxamide, where the methylamino group is at position 3 . Positional isomerism can significantly alter biological activity and solubility.

- Thermal Stability: 3-(Methylamino)pyrazine-2-carboxamide exhibits a high melting point (198–201°C), indicative of strong intermolecular hydrogen bonding . Data for the target compound’s melting point is absent in the evidence.

Antimycobacterial Activity

- 5-tert-Butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide : Demonstrated potent activity against Mycobacterium tuberculosis (MIC = 6.25 µg/mL), attributed to the electron-withdrawing chloro and bulky tert-butyl groups enhancing target binding .

- 3,5-Diamino-6-chloro-N-(2-(methylamino)ethyl)pyrazine-2-carboxamide: Studied for photodegradation but lacks explicit antimycobacterial data in the evidence .

Antifungal Activity

- 5-Chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide : Exhibited strong activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L), likely due to the trifluoromethyl group’s hydrophobicity and stability .

Toxicity and Mutagenicity

- 3,5-Diamino-6-chloro-N-cyanopyrazine-2-carboxamide: Displayed mutagenicity in Pro-Tox II analysis, highlighting the risk of cyano substituents in drug design . No such data exists for the target compound.

Biological Activity

N-methyl-6-(methylamino)pyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrazine family, which has been extensively studied for various biological activities, including anti-tubercular effects. Its structure features a pyrazine ring substituted with a methylamino group and a carboxamide moiety, which are critical for its biological interactions.

Anti-Tubercular Activity

Research indicates that compounds similar to this compound exhibit promising anti-tubercular activity against Mycobacterium tuberculosis (Mtb). A study found that certain pyrazine derivatives showed improved efficacy compared to standard treatments like pyrazinamide (PZA). For instance, derivatives such as N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of PZA .

| Compound | MIC (μg/mL) | Reference |

|---|---|---|

| This compound | TBD | TBD |

| N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide | ≤ 2 | |

| Pyrazinamide | 8 |

The mechanism of action for compounds in this class often involves disruption of bacterial cell processes. For instance, pyrazinamide analogs have been shown to interfere with the coenzyme A biosynthetic pathway by degrading PanD, a crucial enzyme in Mtb . Additionally, the activity of these compounds can be influenced by their lipophilicity, which affects their ability to penetrate bacterial membranes .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the pyrazine ring and side chains have been explored to enhance potency against Mtb. For example, studies have demonstrated that specific substitutions on the pyrazine ring can significantly alter antimicrobial efficacy .

Case Studies

- In Vitro Studies : In a series of in vitro assays, various pyrazine derivatives were tested against different strains of Mtb. Compounds with specific functional groups exhibited enhanced activity, suggesting that targeted modifications could lead to more effective anti-TB agents .

- Cytotoxicity Assessments : The cytotoxic effects of this compound were evaluated using human embryonic kidney (HEK) cells. The results indicated that while some derivatives showed potent anti-TB activity, they also maintained acceptable safety profiles with IC50 values indicating low toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.